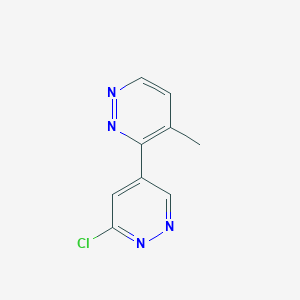
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is a heterocyclic compound belonging to the quinolinone family This compound is characterized by its unique structure, which includes a hydroxy group at the 6th position and two methyl groups at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyl-2-butanone with aniline derivatives, followed by cyclization in the presence of a strong acid catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the quinolinone ring.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly common in industrial settings.
化学反応の分析
Types of Reactions: 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic substitution reactions often utilize reagents like bromine or nitric acid under acidic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinolinone derivatives, depending on the electrophile used.
科学的研究の応用
6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in the treatment of diseases like cancer.
類似化合物との比較
- 6-Hydroxy-3,4-dihydroquinolin-2-one
- 8-Hydroxy-3,4-dihydro-1H-quinolin-2-one
- 3,4-Dihydro-1H-quinolin-2-one
Comparison: While these compounds share a similar quinolinone core, 6-Hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one is unique due to the presence of two methyl groups at the 3rd position. This structural difference imparts distinct chemical and biological properties, making it a valuable compound for specific applications. For example, the additional methyl groups can enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
特性
分子式 |
C11H13NO2 |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
6-hydroxy-3,3-dimethyl-1,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-11(2)6-7-5-8(13)3-4-9(7)12-10(11)14/h3-5,13H,6H2,1-2H3,(H,12,14) |
InChIキー |
NMRIFMVUXFJJHB-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=C(C=CC(=C2)O)NC1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[2,1-a]phthalazine](/img/structure/B13877486.png)

![N-[(3-bromophenyl)methyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B13877509.png)


![3-bromo-6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridine](/img/structure/B13877528.png)
![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carboxylic acid](/img/structure/B13877548.png)

![3-[(3-Methoxyphenyl)methyl]-5-(4-methoxy-2-piperidin-4-yloxyphenyl)-1,2,4-oxadiazole](/img/structure/B13877553.png)




![1-[1,2,3]Triazol-2-yl-naphthalene-2-carboxylic acid](/img/structure/B13877576.png)
